![molecular formula C18H16FNO2 B14279522 8-Fluoro-4-[2-(3-methoxyphenyl)ethoxy]quinoline CAS No. 124533-90-0](/img/structure/B14279522.png)
8-Fluoro-4-[2-(3-methoxyphenyl)ethoxy]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Fluoro-4-[2-(3-methoxyphenyl)ethoxy]quinoline is a synthetic organic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly as antimalarial, antibacterial, and antiviral agents. The incorporation of fluorine and methoxy groups into the quinoline structure enhances its biological activity and chemical stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-4-[2-(3-methoxyphenyl)ethoxy]quinoline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 8-fluoroquinoline and 3-methoxyphenylethanol.
Etherification: The 3-methoxyphenylethanol is reacted with 8-fluoroquinoline under basic conditions to form the desired ether linkage. Common bases used include potassium carbonate or sodium hydride.
Reaction Conditions: The reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-120°C) to facilitate the etherification process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
8-Fluoro-4-[2-(3-methoxyphenyl)ethoxy]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any reducible functional groups.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or methoxy positions using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like ammonia (NH₃) or thiols (R-SH) in polar solvents.
Major Products Formed
Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with new functional groups replacing the fluorine or methoxy groups.
科学的研究の応用
8-Fluoro-4-[2-(3-methoxyphenyl)ethoxy]quinoline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimalarial, antibacterial, and antiviral agent due to its quinoline core structure.
Biological Studies: It is used in biological assays to investigate its effects on various cellular pathways and molecular targets.
Chemical Research: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.
作用機序
The mechanism of action of 8-Fluoro-4-[2-(3-methoxyphenyl)ethoxy]quinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and proteins involved in cellular processes, such as DNA replication and protein synthesis.
Pathways Involved: It interferes with the function of key enzymes, leading to the inhibition of cellular growth and proliferation. The fluorine and methoxy groups enhance its binding affinity and specificity to the target sites.
類似化合物との比較
Similar Compounds
8-Fluoroquinoline: A simpler analog without the ethoxy and methoxy groups.
4-[2-(3-Methoxyphenyl)ethoxy]quinoline: Lacks the fluorine atom.
8-Fluoro-4-[2-(4-methoxyphenyl)ethoxy]quinoline: Similar structure with a different position of the methoxy group.
Uniqueness
8-Fluoro-4-[2-(3-methoxyphenyl)ethoxy]quinoline is unique due to the specific combination of fluorine and methoxy groups, which enhances its biological activity and chemical stability compared to its analogs. The presence of these groups allows for more targeted interactions with molecular targets, making it a valuable compound in medicinal and chemical research.
特性
CAS番号 |
124533-90-0 |
|---|---|
分子式 |
C18H16FNO2 |
分子量 |
297.3 g/mol |
IUPAC名 |
8-fluoro-4-[2-(3-methoxyphenyl)ethoxy]quinoline |
InChI |
InChI=1S/C18H16FNO2/c1-21-14-5-2-4-13(12-14)9-11-22-17-8-10-20-18-15(17)6-3-7-16(18)19/h2-8,10,12H,9,11H2,1H3 |
InChIキー |
WQOWFBGRJQLRMO-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)CCOC2=C3C=CC=C(C3=NC=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


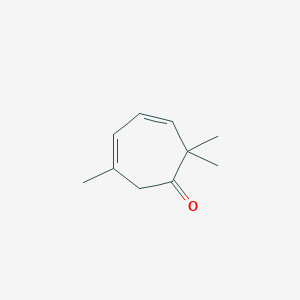
![1-{2-Phenyl-2-[(trimethylsilyl)oxy]ethyl}-1H-1,2,4-triazole](/img/structure/B14279448.png)
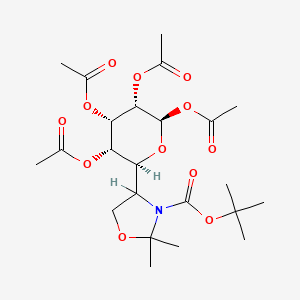
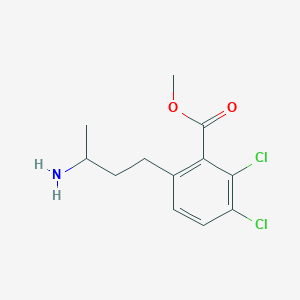
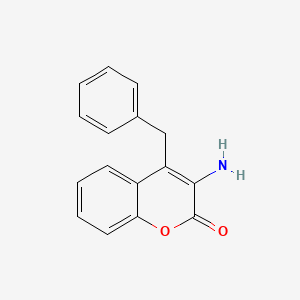
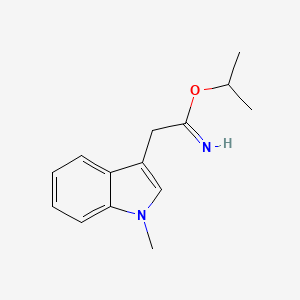
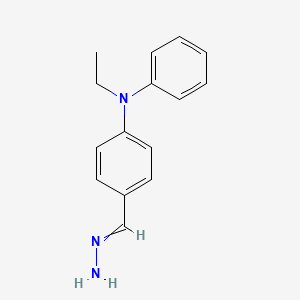

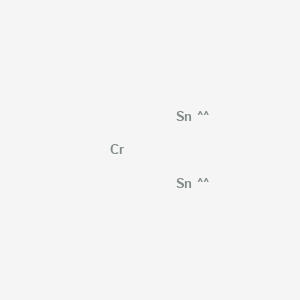
![10-(3-Acetamidopyrrolidin-1-yl)-11-fluoro-14-oxo-8-oxa-1-azatetracyclo[7.7.1.02,7.013,17]heptadeca-2,4,6,9(17),10,12,15-heptaene-15-carboxylic acid](/img/structure/B14279508.png)
![N-[(10-Methylanthracen-9-YL)methylidene]hydroxylamine](/img/structure/B14279523.png)


![4-Cyclohexyl-2,6,7-trioxa-1lambda~5~-phosphabicyclo[2.2.2]octane-1-thione](/img/structure/B14279537.png)
